disodium;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate
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Overview
Description
2’-Deoxyinosine-5’-monophosphate disodium salt . It is a white powder with a molecular formula of C10H11N4Na2O7P and a molecular weight of 376.17 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyinosine-5’-monophosphate disodium salt typically involves the phosphorylation of 2’-deoxyinosine. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the monophosphate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using automated systems to ensure consistency and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its disodium salt form.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyinosine-5’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of inosine monophosphate.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Nucleophilic substitution reactions can modify the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Inosine monophosphate.
Reduction: 2’-Deoxyinosine.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
2’-Deoxyinosine-5’-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Deoxyinosine-5’-monophosphate disodium salt involves its incorporation into DNA or RNA chains during nucleic acid synthesis. It acts as a substrate for various enzymes, including DNA polymerases and RNA polymerases, facilitating the elongation of nucleic acid chains. The compound can also interact with specific molecular targets, such as kinases, to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Inosine monophosphate (IMP)
- Guanosine monophosphate (GMP)
- Adenosine monophosphate (AMP)
Uniqueness
2’-Deoxyinosine-5’-monophosphate disodium salt is unique due to its deoxy structure, which lacks a hydroxyl group at the 2’ position of the ribose sugar. This structural difference makes it more stable and less prone to hydrolysis compared to its ribonucleotide counterparts. Additionally, its disodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various biochemical applications.
Properties
IUPAC Name |
disodium;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O7P.2Na/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;;/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPLPYMIJCLJEF-OJSHLMAWSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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